molecular formula C20H27N3O2 B046861 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine CAS No. 115749-98-9

5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine

Cat. No. B046861
M. Wt: 341.4 g/mol
InChI Key: LHJPLYUWEHXOOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine, also known as DHBE, is a heterocyclic compound that has gained attention in the scientific community due to its potential therapeutic applications. DHBE belongs to the class of benzoxepine compounds, which are known for their diverse biological activities.

Mechanism Of Action

The exact mechanism of action of 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine is not fully understood, but it is believed to act on the GABAergic system in the brain. 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine has been shown to enhance the activity of GABA receptors, which are known to play a role in regulating anxiety, mood, and pain.

Biochemical And Physiological Effects

5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant effects. 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine has also been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its antidepressant effects.

Advantages And Limitations For Lab Experiments

One advantage of using 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine in lab experiments is its relatively low toxicity. 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine has been shown to have a high therapeutic index, meaning that it can be administered at doses that are effective without causing significant side effects. One limitation of using 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine. One area of interest is its potential use in the treatment of anxiety disorders. 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine has been shown to have anxiolytic effects in animal models, and further research is needed to determine its potential efficacy in humans. Another area of interest is its potential use in the treatment of neuropathic pain. 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine has been shown to reduce pain sensitivity in animal models, and further research is needed to determine its potential efficacy in humans. Finally, 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine may have potential applications in the treatment of other neurological disorders, such as epilepsy and depression.

Synthesis Methods

The synthesis of 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine involves the reaction of 2-(diethylamino)ethylamine with 7-methoxy-5,11-dihydrobenz[b][1]oxepin-5-one in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine as the final product.

Scientific Research Applications

5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic effects in animal models. 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine has also been investigated for its potential use in the treatment of neuropathic pain, as it has been shown to reduce pain sensitivity in animal models.

properties

CAS RN

115749-98-9

Product Name

5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine

Molecular Formula

C20H27N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

N',N'-diethyl-N-(9-methoxy-5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)ethane-1,2-diamine

InChI

InChI=1S/C20H27N3O2/c1-4-23(5-2)12-11-22-20-16-7-6-10-21-18(16)14-25-19-9-8-15(24-3)13-17(19)20/h6-10,13,20,22H,4-5,11-12,14H2,1-3H3

InChI Key

LHJPLYUWEHXOOU-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC1C2=C(COC3=C1C=C(C=C3)OC)N=CC=C2

Canonical SMILES

CCN(CC)CCNC1C2=C(COC3=C1C=C(C=C3)OC)N=CC=C2

synonyms

5-((2-(diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine
5-((2-(diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 1.5 fumarate
DEAMBP
KW 3407
KW-3407
KW3407

Origin of Product

United States

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